dl-Norepinephrine-d6 Hydrochloride

Descripción general

Descripción

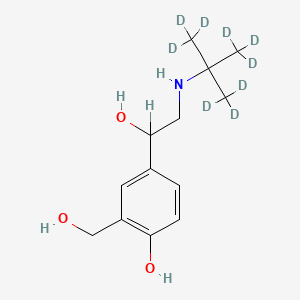

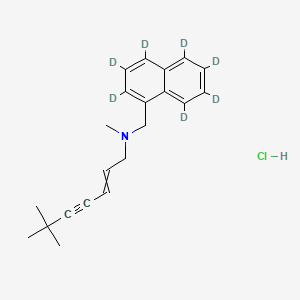

DL-Norepinephrine-d6 Hydrochloride is the deuterium labeled version of DL-Norepinephrine Hydrochloride . It is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . This compound targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension .

Molecular Structure Analysis

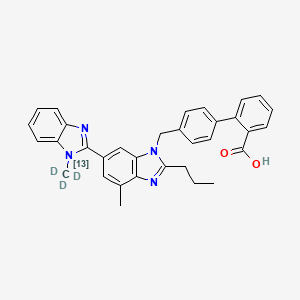

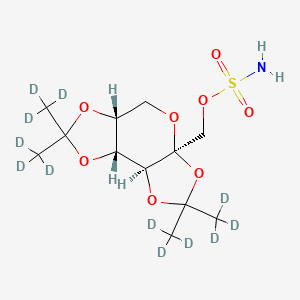

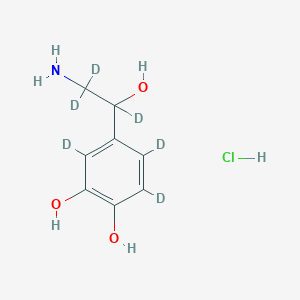

The molecular formula of dl-Norepinephrine-d6 Hydrochloride is C8H6D6ClNO3 . The molecular weight is 211.68 . The structure includes a benzene ring with two hydroxyl groups, an amino group, and a hydrochloride group .Physical And Chemical Properties Analysis

The dl-Norepinephrine-d6 Hydrochloride is a solid substance with a white to off-white color . It has a molecular weight of 211.68 . It should be stored at 4°C, sealed storage, away from moisture .Aplicaciones Científicas De Investigación

dl-Norepinephrine-d6 Hydrochloride is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This compound is often used as a stable isotope .

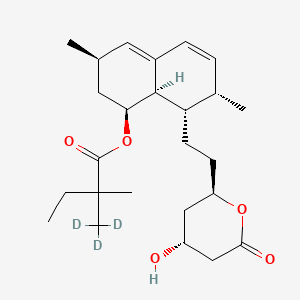

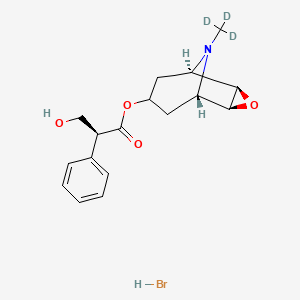

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

In the field of endocrinology , dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

-

Gas Chromatography (GC) and Liquid Chromatography (LC) : dl-Norepinephrine-d6 Hydrochloride is suitable for use in gas chromatography (GC) and liquid chromatography (LC) techniques . These are analytical chemistry techniques used to separate, identify, and quantify each component in a mixture. The compound can be used as a reference standard in these techniques .

-

Neuroscience Research : dl-Norepinephrine-d6 Hydrochloride mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This makes it useful in neuroscience research, particularly in studies investigating the role of norepinephrine in the nervous system .

-

Pharmacokinetic Studies : Deuterated compounds like dl-Norepinephrine-d6 Hydrochloride are often used in pharmacokinetic studies . These studies investigate how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated version of the drug can provide a clear signal in analytical techniques, making it easier to track the drug’s movement through the body .

-

Clinical Testing : dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . This can be particularly useful in endocrinology, where norepinephrine is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

-

Gas Chromatography (GC) and Liquid Chromatography (LC) : dl-Norepinephrine-d6 Hydrochloride is suitable for use in gas chromatography (GC) and liquid chromatography (LC) techniques . These are analytical chemistry techniques used to separate, identify, and quantify each component in a mixture. The compound can be used as a reference standard in these techniques .

-

Neuroscience Research : dl-Norepinephrine-d6 Hydrochloride mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This makes it useful in neuroscience research, particularly in studies investigating the role of norepinephrine in the nervous system .

-

Pharmacokinetic Studies : Deuterated compounds like dl-Norepinephrine-d6 Hydrochloride are often used in pharmacokinetic studies . These studies investigate how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated version of the drug can provide a clear signal in analytical techniques, making it easier to track the drug’s movement through the body .

-

Clinical Testing : dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . This can be particularly useful in endocrinology, where norepinephrine is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

Safety And Hazards

DL-Norepinephrine-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or contact, it is recommended to wash out the mouth or affected area with copious amounts of water and seek medical attention .

Propiedades

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-GVFLBQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Norepinephrine-d6 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.